2-Propyn-1-amine, N,N-diethyl-, sulfate

Electroplating Nickel brightener Thermal stability

2-Propyn-1-amine, N,N-diethyl-, sulfate (CAS 84779‑61‑3), commonly designated TC‑DEP, is the sulfuric acid addition salt of N,N‑diethylpropargylamine. It belongs to the class of acetylenic amine derivatives used as secondary brighteners and strong leveling agents in acidic nickel electroplating [REFS‑1].

Molecular Formula C7H15NO4S
Molecular Weight 209.27 g/mol
CAS No. 84779-61-3
Cat. No. B3287747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyn-1-amine, N,N-diethyl-, sulfate
CAS84779-61-3
Molecular FormulaC7H15NO4S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCCN(CC)CC#C.OS(=O)(=O)O
InChIInChI=1S/C7H13N.H2O4S/c1-4-7-8(5-2)6-3;1-5(2,3)4/h1H,5-7H2,2-3H3;(H2,1,2,3,4)
InChIKeyBPZADQUYEUZTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propyn-1-amine, N,N-diethyl-, sulfate (TC-DEP) – Electroplating-Grade Quaternary Ammonium Salt for Nickel Baths


2-Propyn-1-amine, N,N-diethyl-, sulfate (CAS 84779‑61‑3), commonly designated TC‑DEP, is the sulfuric acid addition salt of N,N‑diethylpropargylamine. It belongs to the class of acetylenic amine derivatives used as secondary brighteners and strong leveling agents in acidic nickel electroplating [REFS‑1]. The sulfate salt form provides intrinsic water solubility and thermal stability that differentiate it from the free base and other acid‑derived analogs [REFS‑2].

2-Propyn-1-amine, N,N-diethyl-, sulfate – Why Simple In‑Class Substitution Leads to Process Failures


The free base N,N‑diethylpropargylamine (DEP, CAS 4079‑68‑9) is virtually insoluble in water and must be acidified before use, introducing an uncontrolled variable into bath make‑up [REFS‑1]. Alternative acid‑derived salts such as the hydrochloride decompose at elevated temperatures and release corrosive chloride ions, while the formate salt (PABS) may show lower stability in sulfate‑based electrolytes [REFS‑2][REFS‑3]. These fundamental differences mean that substituting the sulfate salt with a generic acetylenic amine without regard to counter‑ion identity risks loss of brightness, poor leveling, and bath contamination.

2-Propyn-1-amine, N,N-diethyl-, sulfate – Quantitative Differentiation Evidence Guide


Thermal Stability Up to Boiling Point vs. Hydrochloride Salt Decomposition

The sulfate salt of diethylaminopropyne (TC‑DEP) remains chemically stable in acidic electroplating solutions at temperatures up to near the boiling point of water, whereas the corresponding hydrochloride salt undergoes decomposition with loss of HCl under identical conditions [REFS‑1]. The patent explicitly states that 'the sulfuric acid and sulfamic acid derivatives … have been found to be very stable in the electroplating solutions even at temperatures close to the boiling point,' while 'when the hydrochloric acid derivatives … were subjected to the same treatment, the hydrochloric acid was driven from the compounds and the aminoacetylenic compound decomposed' [REFS‑1]. Furthermore, the sulfate derivative can be crystallized from aqueous solution by atmospheric evaporation without degradation, a process that destroys the hydrochloride analog [REFS‑1].

Electroplating Nickel brightener Thermal stability

Complete Water Solubility vs. Water‑Insoluble Free Base DEP

TC‑DEP (the sulfate salt) is described by multiple commercial suppliers as 'completely water‑soluble, clear solution' at 20 °C, whereas the parent free base N,N‑diethylpropargylamine (DEP, CAS 4079‑68‑9) is documented as 'insoluble in water' and 'soluble in acid' only [REFS‑1][REFS‑2]. This dichotomy is critical because nickel plating baths are aqueous; the free base must be pre‑acidified by the end‑user, introducing variability in conversion efficiency and final bath pH.

Electroplating Formulation Solubility

Sulfate Anion Compatibility vs. Chloride‑Induced Corrosion

By employing the sulfate counter‑ion, TC‑DEP avoids the introduction of chloride ions into the plating bath. The patent U.S. 4,016,051 teaches that the hydrochloric acid derivatives of aminoacetylenic compounds are volatile and thermally unstable, whereas the sulfate analogs overcome these problems [REFS‑1]. Chloride ions in nickel baths are known to increase the risk of pitting corrosion, reduce the ductility of nickel deposits, and necessitate costly bath bleed‑and‑feed strategies. In contrast, sulfate is the native anion in Watts‑type nickel electrolytes, making TC‑DEP chemically congruent with the bath matrix.

Electroplating Bath chemistry Corrosion

Wider Operational Concentration Window vs. DEP Free Base

Commercial technical data sheets consistently report an effective concentration range of 5–40 mg/L for TC‑DEP, compared with 1–10 mg/L for un‑acidified DEP [REFS‑1][REFS‑2]. The 4‑fold higher upper limit and broader window of the sulfate form provide greater latitude in bath formulation and replenishment, reducing the risk of under‑ or over‑dosing that can lead to dull deposits or burnt high‑current‑density areas.

Electroplating Process control Dosage

Pre‑Neutralized Acidic pH Profile Matches Sulfate Bath Requirements

A 50 % aqueous solution of TC‑DEP exhibits a pH of 3.0–5.0, whereas the free base DEP has an alkaline pH ≥ 7 [REFS‑1][REFS‑2]. Nickel Watts baths operate optimally at pH 3.5–5.0; therefore TC‑DEP can be added directly without shifting the bath pH outside its design range. The pre‑neutralized nature of the sulfate salt also reduces the demand for sulfuric acid or other pH adjusters during make‑up and replenishment.

Electroplating Bath pH Formulation

2-Propyn-1-amine, N,N-diethyl-, sulfate – Optimal Application Scenarios Based on Verified Differentiation


High‑Temperature, High‑Speed Bright Nickel Electroplating Lines

In automated nickel plating lines operating at 60–70 °C with high current densities (3–5 A/dm²), the thermal stability of TC‑DEP prevents brightener decomposition and volatile losses that plague hydrochloride‑based additives [REFS‑1]. The compound’s complete water solubility and sulfate compatibility further ensure a homogeneous bath without chloride accumulation, delivering consistent mirror‑bright deposits across complex part geometries.

Turnkey Replacement of In‑Situ Acidified DEP Free Base

Many plating shops manually acidify DEP free base with sulfuric or formic acid before dosing. This practice introduces operator variability, exothermic hazards, and possible incomplete conversion. Switching to TC‑DEP provides a ready‑to‑use, pre‑neutralized solution with a guaranteed purity of ≥70 % (or 50 % for TC‑DEP 50) [REFS‑2][REFS‑3], eliminating manual acidification and improving lot‑to‑lot reproducibility.

Sulfate‑Based Nickel Alloy Plating (Ni‑Co, Ni‑Fe)

For nickel‑cobalt and nickel‑iron alloy plating baths that are highly sensitive to chloride content, TC‑DEP is the preferred acetylenic brightener because it contributes only sulfate ions, maintaining the designed anion balance [REFS‑1]. The patent literature explicitly claims the sulfate derivative of diethylaminopropyne for bright nickel‑cobalt alloy deposition, underscoring its unique fitness for alloy systems where chloride would compromise deposit properties.

Formulation of Multi‑Component Brightener Systems with Synergistic Additives

TC‑DEP is routinely co‑formulated with Class I brighteners (e.g., sodium saccharin) and auxiliary levelers (e.g., PPS, propargyl alcohol derivatives) to achieve full bright, leveled nickel coatings across a wide current density range (0.5–6 A/dm²) [REFS‑4]. Its wide operational window (5–40 mg/L) allows formulators to fine‑tune the brightener ratio without risking over‑brightening or burning at high‑current‑density edges.

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